molecular formula C18H16FN3O2 B14928947 1-[(2-fluorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide

1-[(2-fluorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14928947
M. Wt: 325.3 g/mol
InChI Key: PWXCVBPCKUKDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-fluorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorophenoxy group, and a carboxamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-fluorophenol with a suitable alkylating agent to form the 2-fluorophenoxy intermediate. This intermediate is then reacted with a pyrazole derivative under appropriate conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[(2-fluorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-fluorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenoxy group, in particular, contributes to its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16FN3O2

Molecular Weight

325.3 g/mol

IUPAC Name

1-[(2-fluorophenoxy)methyl]-N-(2-methylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H16FN3O2/c1-13-6-2-4-8-15(13)20-18(23)16-10-11-22(21-16)12-24-17-9-5-3-7-14(17)19/h2-11H,12H2,1H3,(H,20,23)

InChI Key

PWXCVBPCKUKDDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NN(C=C2)COC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.